molecular formula C25H28F3N5 B2635865 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline CAS No. 2097935-82-3

4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline

Cat. No.: B2635865
CAS No.: 2097935-82-3
M. Wt: 455.529
InChI Key: WEWBKVYQKDQXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline is a useful research compound. Its molecular formula is C25H28F3N5 and its molecular weight is 455.529. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine have been synthesized and evaluated for antimicrobial activity against a range of bacteria and fungi. These compounds showed potential as antimicrobial agents, suggesting a route for further exploration of similar quinoline derivatives Divyesh Patel, et al., 2012.

Antituberculosis Activity

  • Novel fluoroquinolones with piperazin-1-yl substitutions have demonstrated in vivo activity against Mycobacterium tuberculosis in mice. These findings indicate that quinoline derivatives with specific piperazine modifications could serve as a basis for developing new antituberculosis drugs A. Shindikar, et al., 2005.

Antimalarial Activity

  • Research into quinoline derivatives for their potential in treating malaria has been conducted, with some structures showing promising activity against Plasmodium falciparum, the parasite responsible for malaria. These studies underscore the potential of quinoline-based compounds in developing new antimalarial therapies K. Görlitzer, et al., 2006.

Anti-inflammatory Properties

  • The design and synthesis of compounds as ligands for human histamine H4 receptors have identified new lead structures for H4R ligands with significant anti-inflammatory properties in vivo. This research demonstrates the potential therapeutic applications of piperazine-quinoxaline derivatives in inflammation R. Smits, et al., 2008.

Synthesis and Structural Analysis

  • Synthesis and structural analysis of various quinoline derivatives substituted with piperazine groups have been performed, focusing on their potential as pharmacological agents. These studies include detailed characterizations and evaluations of their antimicrobial activities, highlighting the versatility of quinoline derivatives in drug discovery S. Marganakop, et al., 2022.

Properties

IUPAC Name

4-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N5/c26-25(27,28)20-5-6-24(30-17-20)33-15-13-32(14-16-33)21-8-11-31(12-9-21)18-19-7-10-29-23-4-2-1-3-22(19)23/h1-7,10,17,21H,8-9,11-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWBKVYQKDQXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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